molecular formula C26H25NO3 B12842016 tert-Butyl 5-methoxy-2,3-diphenyl-1H-indole-1-carboxylate

tert-Butyl 5-methoxy-2,3-diphenyl-1H-indole-1-carboxylate

Cat. No.: B12842016
M. Wt: 399.5 g/mol
InChI Key: GUPHTIXPXVFLHC-UHFFFAOYSA-N
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Description

tert-Butyl 5-methoxy-2,3-diphenyl-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a tert-butyl ester group, a methoxy group, and two phenyl groups attached to the indole core.

Preparation Methods

The synthesis of tert-Butyl 5-methoxy-2,3-diphenyl-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the tert-butyl ester, methoxy, and phenyl groups. The reaction conditions often include the use of strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

tert-Butyl 5-methoxy-2,3-diphenyl-1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the indole core are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl 5-methoxy-2,3-diphenyl-1H-indole-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 5-methoxy-2,3-diphenyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

tert-Butyl 5-methoxy-2,3-diphenyl-1H-indole-1-carboxylate can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with growth-regulating properties.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer effects.

    5-Methoxyindole-3-acetic acid: A metabolite of melatonin with potential biological activities.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H25NO3

Molecular Weight

399.5 g/mol

IUPAC Name

tert-butyl 5-methoxy-2,3-diphenylindole-1-carboxylate

InChI

InChI=1S/C26H25NO3/c1-26(2,3)30-25(28)27-22-16-15-20(29-4)17-21(22)23(18-11-7-5-8-12-18)24(27)19-13-9-6-10-14-19/h5-17H,1-4H3

InChI Key

GUPHTIXPXVFLHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)OC)C(=C1C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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